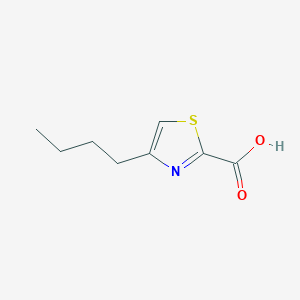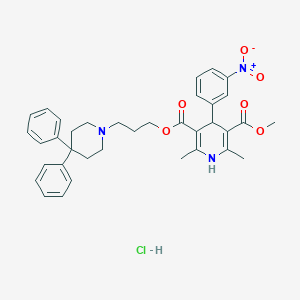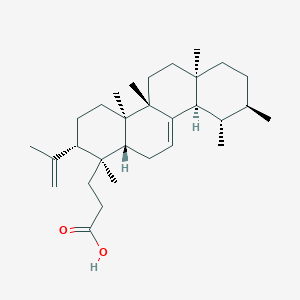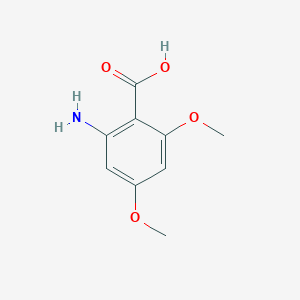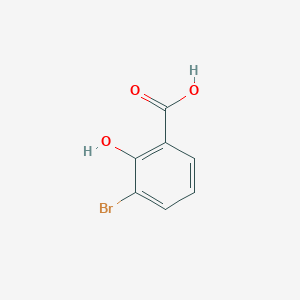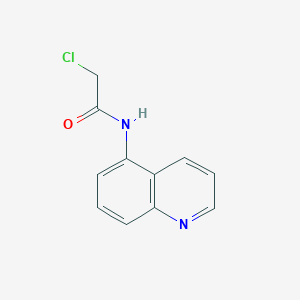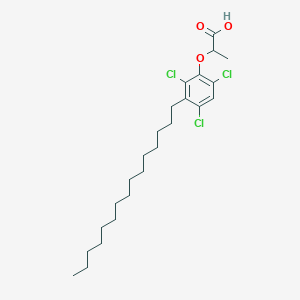
7-Bromoquinazolina-2,4(1H,3H)-diona
Descripción general
Descripción
7-Bromoquinazoline-2,4(1H,3H)-dione, also known as 7-bromo-2,4-dihydroquinazoline-2,4-dione, is an important organobromine compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 212-214°C. 7-Bromoquinazoline-2,4(1H,3H)-dione is primarily used as a reagent in organic synthesis, and has been widely studied due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Síntesis de quinazolin-4(3H)-onas
Las quinazolin-4(3H)-onas se pueden sintetizar mediante una ciclación de condensación inducida por luz visible de 2-aminobenzamidas y aldehídos bajo irradiación de luz visible . Este método es ecológico, simple y eficiente, y tolera una amplia gama de sustratos .
Aplicaciones antimaláricas
Se ha descubierto que los compuestos de quinazolinona tienen propiedades antimaláricas . Podrían usarse potencialmente en el desarrollo de nuevos fármacos antimaláricos .
Aplicaciones antitumorales
Los compuestos de quinazolinona han mostrado potencial en aplicaciones antitumorales . Podrían usarse en el desarrollo de nuevas terapias contra el cáncer .
Aplicaciones anticonvulsivas
Los compuestos de quinazolinona se han utilizado en el desarrollo de fármacos anticonvulsivos . Podrían usarse potencialmente en el tratamiento de la epilepsia y otros trastornos convulsivos .
Aplicaciones fungicidas
Los compuestos de quinazolinona tienen propiedades fungicidas . Podrían usarse potencialmente en el desarrollo de nuevos fungicidas
Mecanismo De Acción
Target of Action
It’s known that quinazolinone derivatives, which include 7-bromoquinazoline-2,4(1h,3h)-dione, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
The broad applications of quinazolinone derivatives suggest that they may interact with their targets in a way that inhibits or modifies their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad applications of quinazolinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The broad applications of quinazolinone derivatives suggest that they may have a variety of effects at the molecular and cellular level, potentially including the inhibition or modification of target proteins, interference with cellular processes, and induction of cell death .
Direcciones Futuras
Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .
Análisis Bioquímico
Biochemical Properties
7-Bromoquinazoline-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, promoting dehydroaromatization steps in certain reactions . This interaction is crucial for the synthesis of various quinazolinone derivatives, which are known for their broad range of biological activities .
Cellular Effects
The effects of 7-Bromoquinazoline-2,4(1H,3H)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazolinone derivatives, including 7-Bromoquinazoline-2,4(1H,3H)-dione, exhibit cytotoxic activity against various cell lines, making them potential candidates for anticancer therapies . Additionally, these compounds can affect the early differentiation of adipocytes by inhibiting cell proliferation and inducing cell cycle arrest .
Molecular Mechanism
At the molecular level, 7-Bromoquinazoline-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with thiol-containing enzymes is particularly noteworthy, as it promotes dehydroaromatization, a key step in the synthesis of quinazolinone derivatives . This interaction highlights the compound’s potential as a catalyst in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoquinazoline-2,4(1H,3H)-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinazolinone derivatives maintain their stability under various conditions, allowing for prolonged observation of their effects in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 7-Bromoquinazoline-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of 7-Bromoquinazoline-2,4(1H,3H)-dione as a potential drug candidate.
Metabolic Pathways
7-Bromoquinazoline-2,4(1H,3H)-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects
Transport and Distribution
The transport and distribution of 7-Bromoquinazoline-2,4(1H,3H)-dione within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-Bromoquinazoline-2,4(1H,3H)-dione can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects
Propiedades
IUPAC Name |
7-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDPSGSKHPDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555150 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114703-12-7 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

